molecular formula C13H21NO4 B2802164 1-[(tert-butoxy)carbonyl]-3-(prop-2-en-1-yl)pyrrolidine-3-carboxylic acid CAS No. 1537654-52-6

1-[(tert-butoxy)carbonyl]-3-(prop-2-en-1-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B2802164
CAS No.: 1537654-52-6
M. Wt: 255.314
InChI Key: FHUDMACIXCQLGL-UHFFFAOYSA-N
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Description

1-[(tert-butoxy)carbonyl]-3-(prop-2-en-1-yl)pyrrolidine-3-carboxylic acid is a synthetic organic compound with a molecular formula of C13H21NO4. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(tert-butoxy)carbonyl]-3-(prop-2-en-1-yl)pyrrolidine-3-carboxylic acid typically involves the reaction of pyrrolidine derivatives with tert-butoxycarbonyl (Boc) protecting groups. One common method involves the use of tert-butyl chloroformate and a base such as triethylamine to introduce the Boc group . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using flow microreactor systems. This method allows for efficient and sustainable production by continuously feeding reactants through a microreactor, which enhances reaction control and reduces waste .

Chemical Reactions Analysis

Types of Reactions

1-[(tert-butoxy)carbonyl]-3-(prop-2-en-1-yl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

1-[(tert-butoxy)carbonyl]-3-(prop-2-en-1-yl)pyrrolidine-3-carboxylic acid is widely used in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a precursor for the development of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[(tert-butoxy)carbonyl]-3-(prop-2-en-1-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing the compound to selectively react with target molecules. The prop-2-en-1-yl group can participate in various chemical reactions, facilitating the formation of desired products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(tert-butoxy)carbonyl]-3-(prop-2-en-1-yl)pyrrolidine-3-carboxylic acid is unique due to its combination of the Boc protecting group and the prop-2-en-1-yl substituent. This combination provides both steric protection and reactivity, making it a versatile compound for various chemical transformations.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-prop-2-enylpyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-5-6-13(10(15)16)7-8-14(9-13)11(17)18-12(2,3)4/h5H,1,6-9H2,2-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUDMACIXCQLGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(CC=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1537654-52-6
Record name 1-[(tert-butoxy)carbonyl]-3-(prop-2-en-1-yl)pyrrolidine-3-carboxylic acid
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